N-(2-(dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
Description
N-(2-(Dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide-linked dimethylaminoethyl side chain at position 3. This structure combines the electron-deficient thiadiazole ring with a polar, tertiary amine moiety, which may enhance solubility and biological interactions.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-6-10-8(14-11-6)7(13)9-4-5-12(2)3/h4-5H2,1-3H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYLPBJVCGDLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the following steps:
Preparation of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid: This can be achieved by cyclization of thiosemicarbazide with acetic acid and hydrazine.
Activation of the carboxylic acid: The carboxylic acid group is activated using reagents such as thionyl chloride to form the corresponding acid chloride.
N-alkylation: The activated acid chloride is then reacted with 2-(dimethylamino)ethanol to introduce the N-(2-(dimethylamino)ethyl) group.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the thiadiazole ring.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions at the nitrogen or sulfur atoms are possible.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of other chemical entities and as a building block in organic synthesis. Biology: Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It can be used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-(dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Isomerism
The 1,2,4-thiadiazole scaffold distinguishes the target compound from 1,3,4-thiadiazole isomers (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide, ).
Substituent Effects
- BK43595 (N-[2-(3-methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide, ) replaces the dimethylaminoethyl group with a 3-methoxyphenethyl chain. This substitution increases lipophilicity (logP ≈ 2.8 vs.
- Compound 45 () incorporates a dichloropyridinylaminoethyl group and an oxadiazolemethylthio substituent. The oxadiazole ring, being more electron-rich than thiadiazole, may alter target selectivity in cancer or antiviral applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings and Implications
- Bioisosteric Potential: Replacing the thiadiazole core with oxadiazole () or thiazole () alters electron density and steric bulk, impacting target selectivity.
- Amine Substituents: The dimethylaminoethyl group in the target compound may improve aqueous solubility compared to lipophilic analogs like BK43595, facilitating in vivo studies .
Biological Activity
N-(2-(dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article examines its pharmacological properties, focusing on its potential as an anticonvulsant and anticancer agent, as well as its mechanisms of action.
- Molecular Formula : C₆H₈N₄O₂S
- Molecular Weight : 172.20 g/mol
- CAS Number : 76162-56-6
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiadiazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant protective effects in seizure models.
Case Studies
- Study on Anticonvulsant Efficacy :
- A synthesized derivative demonstrated an LD50 of 3,807.87 mg/kg and showed 66.67% protection at 100 mg/kg using the maximal electroshock (MES) method and 80% protection with the pentylenetetrazole (PTZ) method. The compound acted through GABAergic mechanisms and modulation of voltage-gated ion channels .
- Comparative Analysis :
Anticancer Activity
Thiadiazole derivatives are also being investigated for their anticancer properties. The structure–activity relationship (SAR) studies indicate that modifications in the C-5 position significantly influence cytotoxic activity against various cancer cell lines.
Research Findings
- Cytotoxicity Assays :
- Mechanism of Action :
Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50/LD50 Values | Mechanism of Action |
|---|---|---|---|
| Anticonvulsant | MES/PTZ in mice | LD50: 3,807.87 mg/kg | GABAergic modulation, voltage-gated ion channel interaction |
| Anticancer | MCF-7/A549 | IC50: 0.28/0.52 µg/mL | Tubulin interaction, inhibition of Bcr-Abl kinase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
